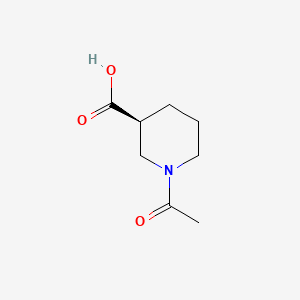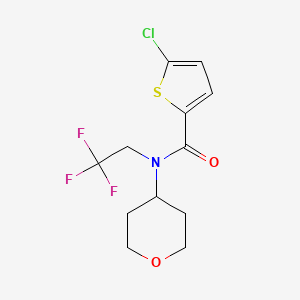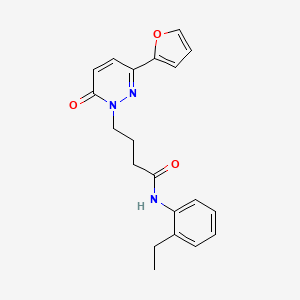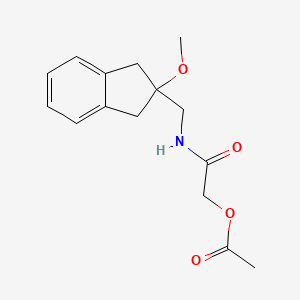
N-(2-ethoxyphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethoxyphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family, which plays a crucial role in regulating immune responses and inflammatory processes. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, neurodegenerative disorders, and cancer.
Scientific Research Applications
Fluorescent Analog of Nicotinamide Adenine Dinucleotide
N-(2-ethoxyphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is related to a class of compounds that have been utilized in the development of fluorescent analogs of nicotinamide adenine dinucleotide (NAD), a critical coenzyme in cellular metabolism. For example, nicotinamide 1,N(6)-ethenoadenine dinucleotide, synthesized through the reaction with chloroacetaldehyde, serves as a fluorescent analog showing promise in spectroscopic studies due to its technical fluorescence emission at 410 nm upon excitation at 300 nm. This analog demonstrates a reasonable activity as a substitute for NAD(+) in enzymatic reactions, offering a tool for studying metabolic pathways and enzyme mechanisms (Barrio, Secrist, & Leonard, 1972).
Antineoplastic Activities
Substituted nicotinamides, including derivatives similar to N-(2-ethoxyphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, have been explored for their antineoplastic activities. The preparation of various 6-substituted nicotinamides has shown moderate activity against specific cancers, suggesting a potential pathway for developing new anticancer therapies. These compounds' ability to interact with cellular processes and inhibit tumor growth highlights the importance of nicotinamide derivatives in therapeutic research (Ross, 1967).
Inhibitors of Apoptosis
N-phenyl nicotinamides, closely related to the compound of interest, have been identified as potent inducers of apoptosis, particularly in cancer cells. Through structure-activity relationship (SAR) studies, these compounds have demonstrated significant potential in inhibiting tumor growth by inducing programmed cell death. This discovery opens avenues for novel anticancer agents, providing a foundation for future drug development and therapeutic strategies (Cai et al., 2003).
Herbicidal Activity
Research into N-(arylmethoxy)-2-chloronicotinamides, which share structural similarities with N-(2-ethoxyphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, has led to the discovery of compounds with significant herbicidal activity. These studies have revealed the potential of nicotinamide derivatives in agriculture, offering a new class of herbicides that could be used to control weed growth effectively. The development of these compounds is based on their ability to disrupt plant growth, underscoring the versatility of nicotinamide derivatives in various scientific and industrial applications (Yu et al., 2021).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-2-22-16-6-4-3-5-15(16)20-18(21)13-7-8-17(19-11-13)23-14-9-10-24-12-14/h3-8,11,14H,2,9-10,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPPSQDAGLWDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aS,9bR)-Ethyl 6-bromo-5-(2-(methylamino)-2-oxoethyl)-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B2996658.png)
![4-methyl-2-(methylsulfanyl)-7-[3-(methylsulfanyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2996661.png)
![Exo-8-oxabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B2996662.png)






![2-methyl-N-(2-methylpropyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2996670.png)
![1'-(3,4-Dimethoxybenzyl)-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one](/img/structure/B2996671.png)

![(E)-N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2996675.png)